(1S,3R)-1-isocyano-3-(methoxycarbonyl)cyclopentane
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Overview
Description
rac-(1R,3S)-1-isocyano-3-(methoxycarbonyl)cyclopentane is a chiral compound with a unique structure that includes an isocyano group and a methoxycarbonyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-1-isocyano-3-(methoxycarbonyl)cyclopentane typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: The isocyano group is introduced through a reaction with a suitable isocyanide reagent under controlled conditions.
Esterification: The methoxycarbonyl group is introduced via esterification, often using methanol and a suitable acid catalyst.
Industrial Production Methods
While specific industrial production methods for rac-(1R,3S)-1-isocyano-3-(methoxycarbonyl)cyclopentane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-1-isocyano-3-(methoxycarbonyl)cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the isocyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
rac-(1R,3S)-1-isocyano-3-(methoxycarbonyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which rac-(1R,3S)-1-isocyano-3-(methoxycarbonyl)cyclopentane exerts its effects depends on the context of its use. In chemical reactions, the isocyano group can act as a nucleophile or electrophile, participating in various reaction pathways. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
- (1S,3R)-cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
Uniqueness
rac-(1R,3S)-1-isocyano-3-(methoxycarbonyl)cyclopentane is unique due to the presence of both an isocyano group and a methoxycarbonyl group on the cyclopentane ring
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl (1R,3S)-3-isocyanocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-9-7-4-3-6(5-7)8(10)11-2/h6-7H,3-5H2,2H3/t6-,7+/m1/s1 |
InChI Key |
MZASEIUSPUANQD-RQJHMYQMSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)[N+]#[C-] |
Canonical SMILES |
COC(=O)C1CCC(C1)[N+]#[C-] |
Origin of Product |
United States |
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